REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]([CH3:15])[C:11](OC)=[O:12])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2].CC(C[AlH]CC(C)C)C>C1COCC1>[F:9][C:8]1[CH:7]=[CH:6][C:5]([CH:10]([CH3:15])[CH:11]=[O:12])=[CH:4][C:3]=1[C:1]#[N:2]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1F)C(C(=O)OC)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water, extracte with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The 2-fluoro-5-(1-oxopropan-2-yl)benzonitrile was used for next step without purification
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C#N)C=C(C=C1)C(C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |